N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
Description
N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is an oxalamide derivative featuring a 4-fluorophenyl group on one terminal and a thioethyl-linked 4-phenylimidazole moiety on the other. This structure combines aromatic, heterocyclic, and sulfur-containing substituents, which are known to influence biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-14-6-8-15(9-7-14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJZTRZQQWWQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, which is then coupled with the fluorophenyl group. The final step involves the formation of the oxalamide linkage.
Imidazole Derivative Preparation: The imidazole ring can be synthesized through the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst.
Coupling with Fluorophenyl Group: The imidazole derivative is then reacted with a fluorophenyl compound under conditions that promote the formation of a thioether bond.
Formation of Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an oxalamide functional group characterized by two amide linkages separated by an ethylene group, alongside a phenyl group and a thioether linkage to a 4-phenyl-1H-imidazole moiety. The synthesis typically involves multiple steps, including:
- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal with aniline derivatives.
- Thioether Formation : The imidazole derivative is reacted with a thiol compound to introduce the thio group.
- Oxalamide Formation : The final step involves reacting the thioether with oxalyl chloride in the presence of a base to form the oxalamide structure.
These synthetic routes can be optimized for yield and purity, utilizing readily available starting materials.
Anticancer Properties
Research has demonstrated that N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide exhibits promising antitumor activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa cells, by modulating key proteins involved in apoptosis pathways. Specifically, it has been observed to increase the expression levels of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and subsequent cell death .
The selectivity index for this compound indicates that it has a higher tolerance in normal cells compared to tumor cells, suggesting its potential as a targeted cancer therapy. For instance, compound 4f (a derivative related to this class of compounds) displayed a selectivity index 23–46 times higher for tumor cells compared to normal cells, showcasing its efficacy against various cancer types while sparing healthy tissues .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . The imidazole moiety is known for its role in various biological processes and has been linked to inhibitory effects on certain pathogens. Studies suggest that compounds containing this structure may exhibit broad-spectrum antimicrobial properties, making them valuable in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways . Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Physical-Chemical Properties
- Melting Points :
- Spectroscopic Data :
- IR Stretches : Oxalamides typically show C=O absorption near 1700 cm⁻¹ (). The target compound’s imidazole-thioethyl group may introduce additional N-H (≈3180 cm⁻¹) and C-S (≈600–700 cm⁻¹) signals .
- 19F NMR : Fluorophenyl groups in analogs (e.g., ) resonate at δ ≈ -61.6 ppm (CF3). The target’s 4-fluorophenyl signal would likely appear upfield compared to trifluoromethyl derivatives .
Data Tables
Biological Activity
N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic compound characterized by its oxalamide functional group, which features two amide linkages separated by an ethylene group. The compound includes a phenyl group and a thioether linkage to a 4-phenyl-1H-imidazole moiety, contributing to its structural complexity and potential biological activity. This article reviews the biological activities of this compound, particularly its antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 410.5 g/mol. The structure is represented as follows:
| Component | Description |
|---|---|
| Common Name | This compound |
| CAS Number | 897457-46-4 |
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 410.5 g/mol |
Antimicrobial Properties
The imidazole moiety in the compound is known for its role in various biological processes, often acting as a pharmacophore in medicinal chemistry. Studies have suggested that compounds containing imidazole structures exhibit inhibitory effects on certain pathogens. Specifically, this compound has been evaluated for its antimicrobial activity against various bacterial strains, showing promising results that warrant further investigation.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated that it exhibits significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer).
Case Study: Antitumor Activity Evaluation
A recent study evaluated the antiproliferative effects of similar oxalamide derivatives, revealing that certain compounds exhibited IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU). The selectivity index indicated that these compounds were significantly more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| N1-(4-fluorophenyl)-N2-(2-thioethyl)oxalamide | HeLa | 18.53 | 23–46 |
| 5-FU | HeLa | 25.00 | - |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This apoptotic pathway was confirmed through Western blot analysis and Hoechst staining assays.
The biological activity of N1-(4-fluorophenyl)-N2-(2-thioethyl)oxalamide may involve interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can facilitate binding to metal ions or proteins, potentially inhibiting metalloproteinases or other critical enzymes involved in tumor progression.
Q & A
Basic: What synthetic routes are reported for synthesizing N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, and what are the critical reaction conditions?
The synthesis of structurally analogous oxalamides typically involves multi-step protocols :
- Step 1 : Formation of the imidazole-thioether intermediate. For example, 4-phenyl-1H-imidazole-2-thiol is reacted with 2-chloroethyl derivatives (e.g., 2-chloroacetamide) in the presence of potassium carbonate (K₂CO₃) as a base, often in polar aprotic solvents like DMF or THF .
- Step 2 : Oxalamide coupling. The thioethyl intermediate is reacted with 4-fluorophenyl isocyanate or activated carbonyl derivatives (e.g., ethyl oxalyl chloride) under anhydrous conditions. Amine coupling may require catalysts like DMAP or triethylamine (TEA) to facilitate bond formation .
- Critical conditions : Temperature control (often 0–25°C), inert atmosphere (N₂/Ar), and purification via silica gel chromatography (yields: 35–53% for similar compounds) .
Basic: How is the structural integrity of this compound verified in academic research?
Standard analytical workflows include:
- LC-MS/HRMS : To confirm molecular weight and detect impurities (e.g., APCI+ mode, m/z calculated vs. observed with <2 ppm error) .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve key groups:
- HPLC : Purity >90% with reverse-phase C18 columns and UV detection (λ = 254 nm) .
Advanced: What structure-activity relationship (SAR) insights exist for the imidazole-thioether moiety in related oxalamides?
Key SAR findings from analogous compounds:
- Imidazole substitution : Replacement of the 4-phenyl group with electron-withdrawing groups (e.g., –Cl, –CF₃) enhances metabolic stability but may reduce target binding affinity. For example, 4-chlorophenyl analogs showed 36–53% yields but lower antiviral activity compared to unsubstituted imidazoles .
- Thioether linker : Extending the –CH₂–S– chain to –(CH₂)₃–S– increases flexibility, improving interaction with hydrophobic enzyme pockets (e.g., HIV entry inhibitors) .
- Fluorophenyl group : The 4-fluoro substituent enhances bioavailability by reducing oxidative metabolism, as observed in cytochrome P450 stability assays .
Advanced: How can stereochemical challenges during synthesis be addressed, particularly for imidazole-thioether intermediates?
- Chiral resolution : Use of enantiopure starting materials (e.g., (R)- or (S)-methylsulfinyl imidazoles) or chiral auxiliaries during coupling steps .
- Dynamic kinetic resolution : Catalytic asymmetric synthesis with transition-metal catalysts (e.g., Pd or Cu complexes) to control stereochemistry at the sulfur atom .
- Chromatographic separation : For diastereomeric mixtures (e.g., 1:1 stereoisomer ratios), preparative HPLC with chiral columns (e.g., Chiralpak AD-H) achieves >95% enantiomeric excess .
Advanced: What conflicting data exist regarding the biological activity of fluorophenyl-oxalamide derivatives, and how are these resolved?
- Contradiction : Some studies report potent antiviral activity (IC₅₀ < 1 µM) for fluorophenyl-oxalamides, while others show no activity in similar assays .
- Resolution strategies :
- Assay standardization : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cell-based infectivity assays) .
- Metabolic stability testing : Address discrepancies by evaluating compound stability in liver microsomes. For example, N-dealkylation of the oxalamide group in rat hepatocytes can reduce efficacy .
Advanced: What computational methods are employed to optimize the pharmacokinetic profile of this compound?
- Molecular docking : Predict binding modes to targets like HIV gp120 or COX-2 using Glide or AutoDock. The fluorophenyl group shows strong π-π stacking with Trp427 in gp120 .
- ADMET prediction : Tools like SwissADME or pkCSM estimate:
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic prioritization .
Advanced: How are impurities or byproducts characterized during scale-up synthesis?
- HPLC-MS/MS : Detect trace impurities (e.g., dimeric oxalamides at ~23% in crude mixtures) and assign structures via fragmentation patterns .
- Stability studies : Stress testing under heat/humidity identifies degradation products (e.g., hydrolysis of the thioether linkage to sulfoxides) .
- Regulatory alignment : Follow ICH Q3A guidelines, setting impurity thresholds <0.15% for genotoxic species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
